molecular formula C9H9N3O2 B1403315 Ethyl imidazo[1,2-a]pyrazine-3-carboxylate CAS No. 1286754-14-0

Ethyl imidazo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B1403315
CAS No.: 1286754-14-0
M. Wt: 191.19 g/mol
InChI Key: SQLWTMXBSLVISZ-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,2-a]pyrazine-3-carboxylate (CAS 1286754-14-0) is a high-purity chemical building block of interest in medicinal and organic chemistry research. This compound, with a molecular formula of C 9 H 9 N 3 O 2 and a molecular weight of 191.19 g/mol, is supplied as a solid and should be stored sealed in a dry, room-temperature environment . It is characterized by its imidazo[1,2-a]pyrazine core, a privileged scaffold in drug discovery. The ethyl carboxylate functional group makes it a versatile intermediate for further synthetic modification, such as hydrolysis to acids or transamination to amides, facilitating the exploration of novel bioactive molecules. Researchers utilize this compound primarily in the synthesis of more complex structures, particularly in the development of kinase inhibitors and other therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) prior to use. This compound has a hazard statement of H302 (Harmful if swallowed) .

Properties

IUPAC Name

ethyl imidazo[1,2-a]pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-11-8-6-10-3-4-12(7)8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLWTMXBSLVISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201212084
Record name Imidazo[1,2-a]pyrazine-3-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286754-14-0
Record name Imidazo[1,2-a]pyrazine-3-carboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286754-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyrazine-3-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl imidazo[1,2-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl imidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Antimicrobial Activity

EIPC has been investigated for its antimicrobial properties, particularly against multidrug-resistant strains of bacteria. Recent studies have shown that imidazo[1,2-a]pyrazine derivatives exhibit significant activity against Mycobacterium tuberculosis (Mtb), including both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. For instance, compounds derived from EIPC have demonstrated promising minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains, indicating their potential as anti-TB agents .

Anticancer Properties

The imidazo[1,2-a]pyrazine framework has been associated with anticancer activity. EIPC derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7). Some derivatives showed non-cytotoxic profiles while maintaining potent activity against cancer cells, suggesting a favorable therapeutic index .

Synthetic Pathways

The synthesis of EIPC typically involves the reaction of appropriate pyrazine derivatives with ethyl carboxylates under specific catalytic conditions. Recent advances in synthetic methodologies have improved yields and selectivity for producing EIPC and its analogs . These synthetic strategies are crucial for developing a library of compounds that can be screened for biological activity.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the efficacy of EIPC derivatives. SAR studies have indicated that modifications at specific positions on the imidazo[1,2-a]pyrazine ring can enhance biological activity. For example, introducing bulky lipophilic groups has been associated with increased potency against Mtb .

Case Studies

Study Focus Findings
Moraski et al. (2020)Anti-TB ActivityIdentified several EIPC derivatives with MICs ≤ 0.006 μM against MDR Mtb strains; non-toxic to VERO cells .
Abrahams et al. (2019)High Throughput ScreeningDiscovered multiple hit compounds from the imidazo[1,2-a]pyrazine class as potent inhibitors of Mtb .
Zolpidem Re-purposingDrug DevelopmentModified Zolpidem analogs based on the imidazo[1,2-a]pyrazine core showed enhanced anti-TB activity .

Mechanism of Action

The mechanism of action of ethyl imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine Derivatives

Ethyl imidazo[1,2-a]pyridine-3-carboxylate (CAS 81803-60-3) shares structural similarity but replaces the pyrazine ring with a pyridine. Key differences include:

  • Biological Activity : Imidazo[1,2-a]pyridine derivatives exhibit superior antimicrobial potency. For example, imidazo[1,2-a]pyridine-2-carboxylic acid hydrazides show MICs (Minimum Inhibitory Concentrations) as low as 1–2 μM against bacterial strains, whereas imidazo[1,2-a]pyrazine analogs require higher concentrations (5–9 μM) .
  • Synthetic Accessibility : Pyridine derivatives are often synthesized via iodine-catalyzed cyclization or aqueous hydroamination, which are cost-effective and scalable . Pyrazine derivatives may require palladium-catalyzed cross-coupling for functionalization .

Imidazo[1,2-a]pyrimidine Derivatives

Imidazo[1,2-a]pyrimidine derivatives (e.g., ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate) differ in nitrogen positioning:

  • Antimicrobial Activity : Imidazo[1,2-a]pyrimidines exhibit MICs comparable to pyrazines but are less potent than pyridines. This suggests nitrogen placement at the 6 or 7 position (pyrimidine/pyrazine) retains partial activity, but the absence of a third nitrogen (as in pyridines) optimizes potency .
  • Metabolic Stability : Saturation of the pyrazine ring (e.g., ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate HCl) improves solubility and metabolic stability, making it favorable for pharmacokinetic optimization .

Imidazo[1,5-a]pyridine Derivatives

Ethyl imidazo[1,5-a]pyridine-3-carboxylate (CAS 81803-60-3) differs in ring connectivity:

  • Cytoprotective Properties: Imidazo[1,5-a]pyridines with amino or cyanomethyl substituents demonstrate gastric antisecretory and cytoprotective effects, as seen in antiulcer agents like Sch 28080. Pyrazine analogs are less explored in this context .

Data Table: Comparative Analysis of Key Compounds

Compound CAS Number Molecular Formula MIC (μM) Key Applications Synthesis Method
Ethyl imidazo[1,2-a]pyrazine-3-carboxylate 1286754-14-0 C₉H₉N₃O₂ 5–9 Enzyme inhibitors, antimicrobials Pd-catalyzed cross-coupling
Ethyl imidazo[1,2-a]pyridine-3-carboxylate 81803-60-3 C₉H₉N₃O₂ 1–2 Antimicrobials, antiulcer agents Iodine-catalyzed cyclization
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate HCl 1171539-58-4 C₉H₁₄ClN₃O₂ N/A Drug metabolism studies Hydrazide condensation
Ethyl imidazo[1,2-b]pyridazine-3-carboxylate 123531-27-1 C₉H₈N₄O₂ 2–5 Antitumor agents Suzuki-Miyaura coupling

Biological Activity

Ethyl imidazo[1,2-a]pyrazine-3-carboxylate (EIPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

EIPC is characterized by its unique structural features, specifically the imidazo[1,2-a]pyrazine ring fused with a carboxylate group. Its molecular formula is C9H9N3O2C_9H_9N_3O_2, which contributes to its diverse biological activities. The compound's structural characteristics are crucial for understanding its interaction with biological macromolecules.

Property Details
Molecular FormulaC₉H₉N₃O₂
Structural FeaturesImidazo[1,2-a]pyrazine ring
Potential ApplicationsAntiparasitic, anti-inflammatory, anticancer

Antiparasitic Effects

Recent studies have indicated that EIPC exhibits significant antiparasitic activity. For instance, exploratory toxicology studies have shown that derivatives of imidazo[1,2-a]pyridine, closely related to EIPC, demonstrate efficacy against trichomoniasis and amoebiasis. These studies suggest that EIPC could be a candidate for further evaluation in treating these infections due to its favorable safety profile and effectiveness in preliminary assays .

Anti-inflammatory Properties

EIPC has also been linked to anti-inflammatory effects. Research indicates that compounds within the imidazo family can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation. The exact mechanisms remain under investigation but may involve the inhibition of pro-inflammatory cytokines .

Antitumor Activity

The compound has shown promise as an anticancer agent. A study on imidazo[1,2-a]pyrazine derivatives demonstrated that certain analogs could inhibit ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), a negative regulator of the cGAS-STING pathway involved in immune response and tumor growth inhibition. One derivative exhibited an IC50 value of 5.70 nM against ENPP1 and significantly enhanced antitumor efficacy when combined with anti-PD-1 antibody treatment in murine models .

Case Studies and Research Findings

Several key studies highlight the biological activity of EIPC:

  • Antiparasitic Activity : A study involving various imidazo[1,2-a]pyridine derivatives found promising results against parasites responsible for trichomoniasis and amoebiasis, suggesting that EIPC may share similar properties .
  • Anti-inflammatory Mechanisms : Research on related compounds indicates potential pathways through which EIPC can exert anti-inflammatory effects by targeting specific cytokines involved in inflammatory responses .
  • Antitumor Efficacy : The identification of EIPC derivatives as ENPP1 inhibitors suggests a novel approach to enhancing immune responses in cancer therapy. The combination therapy showed significant tumor growth inhibition rates (77.7%) in preclinical models .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of EIPC typically involves multi-step procedures that can yield various derivatives with distinct biological activities. Understanding the structure-activity relationship (SAR) is crucial for optimizing these compounds for specific therapeutic applications.

Key Findings from SAR Studies

  • Modification of Functional Groups : Alterations in functional groups on the imidazo ring can lead to enhanced selectivity and potency against specific biological targets.
  • Impact on Lipophilicity : Variations in the molecular structure can significantly affect the lipophilicity of the compounds, influencing their absorption and distribution within biological systems .

Q & A

Q. What are the primary synthetic routes for Ethyl imidazo[1,2-a]pyrazine-3-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via cyclization strategies, such as the Sandmeyer reaction using N-propargylaminopyridines under anhydrous conditions (e.g., toluene at 100°C), yielding ~65% for piperazine-fused analogues . Aqueous methods without catalysts (e.g., hydroamination) also provide moderate yields, while Ag-catalyzed aminooxygenation in acetonitrile optimizes imidazo[1,2-a]pyridine-3-carbaldehyde derivatives, a key intermediate . Select solvents (toluene vs. water) and catalysts (Ag vs. iodine) critically affect regioselectivity and byproduct formation.

Q. How is structural characterization performed for this compound and its derivatives?

Key techniques include:

  • NMR spectroscopy to confirm regiochemistry of substituents (e.g., C-3 vs. C-2 positions).
  • HPLC-MS for purity assessment, especially in combinatorial libraries .
  • X-ray crystallography to resolve fused-ring conformations, as seen in piperazine/quinoxaline analogues .

Advanced Research Questions

Q. How do substituents at the C-3 position affect reactivity in Friedel-Crafts acylations, and what catalytic systems optimize functionalization?

Substituents like acetyl groups at C-3 modulate electrophilicity. Lewis acid-catalyzed Friedel-Crafts acylation (e.g., AlCl₃ or FeCl₃) enables selective acetylation, with catalytic Ag or iodine improving yields in heterogeneous systems . Electron-donating groups (e.g., methyl) enhance electrophilic substitution, while steric hindrance from bulkier groups (e.g., tert-butyl) reduces conversion rates . Optimization tables (e.g., Table 1 in ) detail solvent, temperature, and catalyst ratios for >80% yields.

Q. What strategies resolve contradictions in biological activity data across imidazo[1,2-a]pyrazine derivatives?

Discrepancies arise from:

  • Nitrogen positioning : Imidazo[1,2-a]pyrazines with N at the 7-position (vs. 5 or 6 in pyrimidine/pyridine analogues) show reduced antimicrobial activity (MICs 1–9 μM) .
  • Substituent polarity : 4-Amino-substituted quinoxaline derivatives inhibit IKK kinase effectively, but hydrophobic groups (e.g., bromo) may reduce solubility and bioavailability .
  • Assay conditions : Variations in media (e.g., GAS vs. 7H12) alter MIC values by 2–3 fold, necessitating standardized protocols .

Q. How can computational modeling guide the design of imidazo[1,2-a]pyrazine-based inhibitors?

Docking studies (e.g., using AutoDock Vina) predict binding affinities to targets like IKK or inflammatory enzymes. For example:

  • Hydrogen-bond interactions : Carboxylate esters at C-3 form H-bonds with kinase active sites .
  • π-π stacking : Aromatic fused rings enhance binding to hydrophobic pockets, as observed in acetylated derivatives .
  • MD simulations assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthetic targets .

Methodological Challenges

Q. What are the limitations of current catalytic systems for synthesizing ethyl-substituted derivatives?

  • Silver catalysts : Require inert conditions and generate stoichiometric waste, complicating scale-up .
  • Iodine-mediated cyclization : Limited to electron-rich substrates and may over-functionalize sensitive positions .
  • Solvent dependency : Aqueous systems reduce toxicity but struggle with hydrophobic intermediates .

Q. How can researchers mitigate side reactions during intramolecular cyclization?

  • Temperature control : Lowering reaction temps (e.g., 80°C vs. 100°C) reduces dimerization in piperazine syntheses .
  • Protecting groups : tert-Butoxycarbonyl (Boc) groups prevent unwanted nucleophilic attacks on amines .
  • Flow chemistry : Continuous reactors minimize residence time, suppressing byproduct formation in Friedel-Crafts reactions .

Biological Evaluation

Q. What in vitro models are suitable for assessing anti-inflammatory activity of these compounds?

  • RAW 264.7 macrophages : Measure NO inhibition (IC₅₀ values) for acetylated derivatives .
  • IKKβ enzymatic assays : Quantify kinase inhibition (Ki values) using fluorescent ATP analogues .
  • Cytokine profiling : ELISA-based detection of TNF-α/IL-6 in LPS-stimulated PBMCs .

Q. How do pharmacokinetic properties vary with structural modifications?

  • LogP values : Bromo/cyano substituents increase lipophilicity (LogP >3), enhancing blood-brain barrier penetration but reducing solubility .
  • Metabolic stability : Ethyl esters undergo hepatic hydrolysis to carboxylic acids, as shown in rat microsomal studies .

Emerging Directions

Q. Can imidazo[1,2-a]pyrazines serve as photoactivatable probes for cellular imaging?

Preliminary studies suggest:

  • Fluorescent tagging : C-3 acetylated derivatives emit at 450 nm (λ_ex = 360 nm), suitable for confocal microscopy .
  • Photoaffinity labels : Diazirine-modified analogues crosslink with target proteins upon UV irradiation .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl imidazo[1,2-a]pyrazine-3-carboxylate
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Ethyl imidazo[1,2-a]pyrazine-3-carboxylate

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